molecular formula C19H18FNO2S B2760267 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide CAS No. 2034469-23-1

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B2760267
CAS No.: 2034469-23-1
M. Wt: 343.42
InChI Key: CYJHKLCHIALUQC-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a benzo[b]thiophene moiety, a fluorophenoxy group, and an acetamide linkage, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the propan-2-yl group: This step may involve alkylation reactions using appropriate alkyl halides.

    Attachment of the fluorophenoxy group: This can be done through nucleophilic substitution reactions.

    Formation of the acetamide linkage: This step typically involves amidation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the benzo[b]thiophene moiety or the propan-2-yl group.

    Reduction: This reaction can reduce functional groups within the molecule.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(benzo[b]thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide
  • N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-chlorophenoxy)acetamide

Uniqueness

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2S/c1-13(10-14-12-24-18-9-5-2-6-15(14)18)21-19(22)11-23-17-8-4-3-7-16(17)20/h2-9,12-13H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJHKLCHIALUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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